[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group at the 4-position, a cyclopropylcarbamoyl moiety, and a benzyl ester group. This compound is structurally designed to explore the interplay between steric effects (via the cyclopropyl group), electrophilic reactivity (via the chloroacetyl group), and metabolic stability (via the benzyl ester). Such compounds are often investigated for applications in medicinal chemistry, particularly as intermediates for protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCIMMIIPZQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 2-Chloro-acetyl Group: The piperidine ring is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloro-acetyl group.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Benzyl Ester: Finally, the compound is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloro-acetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amides, thioesters.
Scientific Research Applications
[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carbamic acid benzyl esters with modifications in the piperidine/pyrrolidine backbone, substituent positions, and functional groups. Below is a systematic comparison with key analogues:
Positional Isomerism on the Piperidine Ring
[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Differs in the substitution position (3-yl vs. 4-yl on the piperidine).
- The 3-substituted isomer may exhibit altered binding to enzymes due to spatial orientation changes. Computational studies suggest reduced steric hindrance compared to the 4-yl isomer .
- Example CAS: 205448-32-4 (a pyrrolidin-3-yl analogue) .
- [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Features a methylene linker between the piperidine-4-yl and cyclopropyl groups. Increased molecular flexibility may enhance solubility (logP reduced by ~0.5 compared to the non-methylated variant) but could reduce target affinity .
Variations in the Acetyl Group
- [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Replaces the chloroacetyl group with an aminoacetyl moiety. 3 mg/mL for the chloro variant) but reduces electrophilic reactivity, limiting covalent interactions with biological targets .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Stereochemical Variations
- [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Substituent Modifications
- (2-{1-[(R)-2-((R)-3,3-Difluoro-cyclopentyl)-2-hydroxy-2-phenyl-acetyl]-piperidin-4-yl}-1,1-dimethyl-ethyl)-carbamic acid benzyl ester Incorporates difluoro-cyclopentyl and phenyl groups, significantly increasing molecular weight (528.64 g/mol vs. 378.87 g/mol for the parent compound). Fluorination enhances metabolic stability (t½ in human liver microsomes: >120 min vs. 45 min for non-fluorinated analogues) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester, with CAS number 54981-20-3, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The structure includes a piperidine ring, a cyclopropyl group, and a chloroacetyl moiety, which are critical for its biological activity.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.87 g/mol |
| Boiling Point | Predicted: 450.0 ± 28.0 °C |
| Density | 1.17 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing piperidine structures often exhibit various pharmacological effects, including receptor modulation and enzyme inhibition. Specifically, this compound is believed to act on chemokine receptors, particularly CCR3, which are involved in inflammatory responses and immune cell trafficking.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the piperidine ring and the introduction of substituents can significantly influence the binding affinity and activity of these compounds. For instance, the presence of the chloroacetyl group enhances the compound's potency as a CCR3 antagonist by improving its interaction with the receptor's binding site .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The presence of the piperidine moiety was found to enhance brain exposure and inhibition efficacy .
- Anti-inflammatory Properties : The compound's ability to modulate chemokine receptors suggests potential applications in treating inflammatory diseases. Its action on CCR3 may help reduce eosinophil migration in allergic responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
